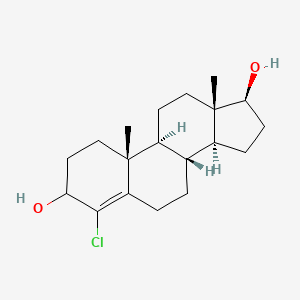![molecular formula C₁₈H₁₅BrO₃ B1144744 (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol CAS No. 63438-24-4](/img/structure/B1144744.png)
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is a brominated derivative of tetrahydrobenz[a]anthracene This compound is characterized by the presence of a bromine atom and three hydroxyl groups attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol typically involves the bromination of tetrahydrobenz[a]anthracene followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be carried out using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as ammonia or sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of tetrahydrobenz[a]anthracene-8,9,11-triol.
Substitution: Formation of amino or nitro derivatives.
Aplicaciones Científicas De Investigación
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
10-Bromoanthracene: Lacks the hydroxyl groups present in (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol.
8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,11-triol: Lacks the bromine atom.
Anthracene-8,9,10-triol: Lacks both the bromine atom and the tetrahydro structure.
Uniqueness
The presence of both the bromine atom and the hydroxyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds
Propiedades
IUPAC Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H/t15-,16-,17?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQQJNGFRDWILY-KTBGXXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H]([C@H](C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



